molecular formula C9H18Si B1582742 1-Trimethylsilyl-1-hexyne CAS No. 3844-94-8

1-Trimethylsilyl-1-hexyne

Cat. No. B1582742
M. Wt: 154.32 g/mol
InChI Key: SFCRJYVNDZSYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906501B2

Procedure details

21.6 g of AlCl3 (0.162 moles) in 65 mL of CCl4 are cooled to 2° C. and 19.7 mL of isovaleroyl chloride (0.162 moles) in 30 mL of CCl4 are added dropwise. 25 g of trimethylsilylhexyne (0.162 moles) in 30 mL of CCl4 are then added dropwise. The mixture is stirred for 1 h at 2° C. and for 24 h at ambient temperature. It is poured into 200 mL of 1:3 37% HCl/ice, stirred for 1 h, the phases are separated and the aqueous phase is extracted with CH2Cl2. The combined organic phases are washed to neutrality, dried with Na2SO4 and evaporated. 27 g of product are obtained, which are used in the subsequent step without further purification. Formula: C11H18O (m.w. 166.27). Quantitative yield. IR (film) 2956; 2209; 1670 cm−1.
Name
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:10])[CH2:6][CH:7]([CH3:9])[CH3:8].C[Si]([C:16]#[C:17][CH2:18][CH2:19][CH2:20][CH3:21])(C)C>C(Cl)(Cl)(Cl)Cl>[CH3:8][CH:7]([CH2:6][C:5](=[O:10])[C:16]#[C:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH3:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
19.7 mL
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C[Si](C)(C)C#CCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at 2° C. and for 24 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic phases are washed to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)CC(C#CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.